molecular formula C5H12ClN B1386454 N-Ethylcyclopropanamine Hydrochloride CAS No. 672302-35-1

N-Ethylcyclopropanamine Hydrochloride

Cat. No. B1386454
CAS RN: 672302-35-1
M. Wt: 121.61 g/mol
InChI Key: MTOBNCBJZWOLCJ-UHFFFAOYSA-N
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Description

N-Ethylcyclopropanamine Hydrochloride is a chemical compound with the CAS Number: 672302-35-1 . It has a molecular weight of 121.61 and a linear formula of C5H12ClN . It is a white to yellow solid and is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of N-Ethylcyclopropanamine Hydrochloride is represented by the linear formula C5H12ClN . The compound has a molecular weight of 121.61 .


Physical And Chemical Properties Analysis

N-Ethylcyclopropanamine Hydrochloride is a white to yellow solid . It has a molecular weight of 121.61 and a linear formula of C5H12ClN . The compound is stored at a temperature of +4C .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Nitrogen-Containing Heterocycles

N-Ethylcyclopropanamine Hydrochloride: is utilized in the synthesis of nitrogen-containing heterocycles, which are a significant division of organic chemistry. These compounds are structurally and functionally diverse due to the presence and nature of the heteroatom, optimizing them for specific medicinal applications .

Industrial Chemistry: Production of Azo Dyes

This compound plays a role in the thermal isomerization kinetics reported in neutral azo dyes like those in benzothiazoles. Azo dyes are widely used in textile industries for their vivid colors and stability .

Pharmacology: Development of Therapeutic Agents

The structural properties of N-Ethylcyclopropanamine Hydrochloride make it a candidate for the development of therapeutic agents. Its manipulation can lead to the creation of molecules with potential pharmacological activities .

Material Science: Creation of Advanced Polymers

In material science, this compound can be used to create advanced polymers with unique properties, such as increased durability or specialized conductivity .

Agricultural Chemistry: Pesticide and Fertilizer Innovation

N-Ethylcyclopropanamine Hydrochloride: may be involved in the innovation of pesticides and fertilizers, contributing to more efficient agricultural practices and crop protection .

Biochemistry: Enzyme Inhibition Studies

Researchers can use N-Ethylcyclopropanamine Hydrochloride in enzyme inhibition studies to understand biochemical pathways and develop inhibitors for disease treatment .

Neurochemistry: Neurotransmitter Receptor Research

This compound could be significant in neurochemistry for studying neurotransmitter receptors, potentially leading to breakthroughs in treating neurological disorders .

Environmental Science: Pollutant Degradation Processes

Lastly, N-Ethylcyclopropanamine Hydrochloride might be applied in environmental science to study and enhance pollutant degradation processes, aiding in environmental cleanup efforts .

Safety and Hazards

N-Ethylcyclopropanamine Hydrochloride is classified as a hazardous substance. It has a GHS hazard statement of H318, which means it causes serious eye damage . Safety precautions include avoiding inhalation or skin contact, and using protective clothing and eye protection .

properties

IUPAC Name

N-ethylcyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-2-6-5-3-4-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOBNCBJZWOLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656396
Record name N-Ethylcyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylcyclopropanamine Hydrochloride

CAS RN

672302-35-1
Record name N-Ethylcyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethylcyclopropanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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